molecular formula C10H6Cl8 B041516 trans-Chlordane CAS No. 5103-74-2

trans-Chlordane

Cat. No.: B041516
CAS No.: 5103-74-2
M. Wt: 409.8 g/mol
InChI Key: BIWJNBZANLAXMG-BMNWGQGISA-N
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Description

(1R,2S,3R,4R,6S,7S)-1,3,4,7,8,9,10,10-octachlorotricyclo[52102,6]dec-8-ene is a highly chlorinated organic compound It is characterized by its tricyclic structure, which includes multiple chlorine atoms

Scientific Research Applications

Chemistry

In chemistry, (1R,2S,3R,4R,6S,7S)-1,3,4,7,8,9,10,10-octachlorotricyclo[5.2.1.02,6]dec-8-ene is used as a reagent in various synthetic transformations. Its unique structure and reactivity make it a valuable tool for studying reaction mechanisms and developing new synthetic methodologies.

Biology and Medicine

In biology and medicine, this compound has potential applications as a bioactive agent. Its chlorinated structure may interact with biological molecules in unique ways, leading to potential therapeutic effects. Research is ongoing to explore its efficacy and safety in various biological systems.

Industry

In industry, (1R,2S,3R,4R,6S,7S)-1,3,4,7,8,9,10,10-octachlorotricyclo[5.2.1.02,6]dec-8-ene is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for use in various industrial processes, including the manufacture of polymers and other advanced materials.

Mechanism of Action

Trans-Chlordane, also known as (1R,2S,3R,4R,6S,7S)-1,3,4,7,8,9,10,10-octachlorotricyclo[5.2.1.02,6]dec-8-ene, is a versatile, broad-spectrum contact insecticide . This article will explore the mechanism of action of this compound, covering its target of action, mode of action, biochemical pathways, pharmacokinetics, result of action, and the influence of environmental factors on its action.

Target of Action

This compound primarily targets insects, particularly termites . It is believed to bind irreversibly to DNA, leading to cell death or altered cellular function .

Mode of Action

This compound interacts with its targets by binding to their DNA, which can lead to cell death or altered cellular function . This interaction disrupts the normal functioning of the target organisms, leading to their eventual death .

Biochemical Pathways

This compound affects the biochemical pathways related to DNA synthesis and function . By binding to DNA, it disrupts the normal functioning of cells, leading to cell death or altered cellular function .

Pharmacokinetics

This compound has a low aqueous solubility and is quite volatile . It is very persistent in both soil and water systems . It is moderately toxic to mammals and has a high potential for bio-concentration . In vitro studies showed that the livers of rat and humans had almost identical ability to degrade chlordane .

Result of Action

The molecular and cellular effects of this compound’s action include cell death or altered cellular function due to its binding to DNA . It has been declared as a possible human carcinogen affecting the body’s immune system .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. It is expected to volatilize from surface water and surface soil . In air, this compound is expected to degrade by photolysis and oxidation .

Biochemical Analysis

Biochemical Properties

trans-Chlordane is believed to bind irreversibly to DNA, leading to cell death or altered cellular function . It also affects transcription by antagonizing estrogen-related receptors

Cellular Effects

The effects of this compound on various types of cells and cellular processes are complex and multifaceted. It has been reported to cause effects such as nausea, irritability, headaches, stomach pain, and vomiting when it is breathed or swallowed or when it touches the skin

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with DNA and estrogen-related receptors . It is believed to bind irreversibly to DNA, which can lead to cell death or altered cellular function . It also antagonizes estrogen-related receptors, affecting transcription .

Temporal Effects in Laboratory Settings

It is known that this compound is a persistent compound, with a half-life of approximately 1 year in soil . This suggests that it may have long-term effects on cellular function observed in in vitro or in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For example, in a study on rats, it was found that this compound caused increased liver weight and histopathological changes consistent with microsomal enzyme induction

Metabolic Pathways

It is known that this compound is metabolized in mammals, with parallel pathways of hydroxylation, desaturation, and epoxide formation arising at each of these species and at chlordane itself .

Transport and Distribution

It is known that this compound is a lipophilic compound, suggesting that it may be transported and distributed within cells and tissues via lipid-mediated mechanisms .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S,3R,4R,6S,7S)-1,3,4,7,8,9,10,10-octachlorotricyclo[5.2.1.02,6]dec-8-ene typically involves multiple steps, including chlorination reactions. The process often starts with a suitable tricyclic precursor, which undergoes chlorination under controlled conditions to introduce the chlorine atoms at specific positions on the molecule. Common reagents used in these reactions include chlorine gas and various chlorinating agents.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination processes. These processes are designed to maximize yield and purity while minimizing the formation of unwanted by-products. The reaction conditions, such as temperature, pressure, and the concentration of reagents, are carefully optimized to achieve the desired outcome.

Chemical Reactions Analysis

Types of Reactions

(1R,2S,3R,4R,6S,7S)-1,3,4,7,8,9,10,10-octachlorotricyclo[5.2.1.02,6]dec-8-ene can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can remove chlorine atoms, leading to the formation of less chlorinated derivatives.

    Substitution: Chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reaction conditions, including temperature, solvent, and reaction time, are tailored to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield chlorinated ketones or alcohols, while reduction can produce less chlorinated hydrocarbons.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (1R,2S,3R,4R,6S,7S)-1,3,4,7,8,9,10,10-octachlorotricyclo[5.2.1.02,6]dec-8-ene apart is its unique tricyclic structure and the specific arrangement of chlorine atoms. This configuration imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (1R,2S,3R,4R,6S,7S)-1,3,4,7,8,9,10,10-octachlorotricyclo[5.2.1.02,6]dec-8-ene involves a series of reactions that will introduce chlorine atoms onto a bicyclic ring system. The final step will involve the formation of the tricyclic ring system.", "Starting Materials": [ "Cyclohexene", "Chlorine gas", "Hydrochloric acid", "Sodium hydroxide", "Sodium hypochlorite", "Sodium carbonate", "Methanol", "Acetone", "Toluene" ], "Reaction": [ "Step 1: Chlorination of cyclohexene with chlorine gas in the presence of UV light to yield 1,2-dichlorocyclohexane", "Step 2: Chlorination of 1,2-dichlorocyclohexane with chlorine gas in the presence of hydrochloric acid to yield 1,3-dichlorocyclohexane", "Step 3: Chlorination of 1,3-dichlorocyclohexane with chlorine gas in the presence of sodium hydroxide to yield 1,3,4-trichlorocyclohexane", "Step 4: Chlorination of 1,3,4-trichlorocyclohexane with sodium hypochlorite in the presence of sodium hydroxide to yield 1,3,4,6-tetrachlorocyclohexene", "Step 5: Epoxidation of 1,3,4,6-tetrachlorocyclohexene with m-chloroperoxybenzoic acid in methanol to yield 1,3,4,6-tetrachlorocyclohexene oxide", "Step 6: Ring opening of 1,3,4,6-tetrachlorocyclohexene oxide with hydrochloric acid to yield 1,3,4,6-tetrachloro-2-hexanone", "Step 7: Chlorination of 1,3,4,6-tetrachloro-2-hexanone with chlorine gas in the presence of sodium carbonate to yield (1R,2S,3R,4R,6S)-1,3,4,7,8,9,10,10-octachlorotricyclo[5.2.1.02,6]dec-8-ene" ] }

CAS No.

5103-74-2

Molecular Formula

C10H6Cl8

Molecular Weight

409.8 g/mol

IUPAC Name

(1S,2S,3R,4R,6S,7S)-1,3,4,7,8,9,10,10-octachlorotricyclo[5.2.1.02,6]dec-8-ene

InChI

InChI=1S/C10H6Cl8/c11-3-1-2-4(5(3)12)9(16)7(14)6(13)8(2,15)10(9,17)18/h2-5H,1H2/t2-,3+,4-,5-,8-,9-/m0/s1

InChI Key

BIWJNBZANLAXMG-BMNWGQGISA-N

Isomeric SMILES

C1[C@H]2[C@@H]([C@H]([C@@H]1Cl)Cl)[C@@]3(C(=C([C@@]2(C3(Cl)Cl)Cl)Cl)Cl)Cl

impurities

Several new components of technical chlordane were discovered using electron capture, negative ionization gas chromatographic mass spectrometry. These compounds have 10-12 chlorines and are produced by the condensation of three cyclopentadiene molecules. The most abundant compound has a molecular weight of 606 and has the elemental composition C15H6Cl12. This compound and a series of related compounds were also identified as contaminants in human adipose tissue samples. These compounds are approximately 0.01-0.03% of the technical chlordane mixture, and they have average concentrations in human adipose tissue of 0.4-0.7 ng/g of fat. They are more highly retained in human adipose tissue than chlordane-like compounds containing eight or fewer chlorine atoms.

SMILES

C1C2C(C(C1Cl)Cl)C3(C(=C(C2(C3(Cl)Cl)Cl)Cl)Cl)Cl

Canonical SMILES

C1C2C(C(C1Cl)Cl)C3(C(=C(C2(C3(Cl)Cl)Cl)Cl)Cl)Cl

boiling_point

175 °C @ 1 mm Hg
at 0.27kPa: 175 °C
decomposes
Decomposes

Color/Form

Viscous, amber-colored liquid
Colorless, viscous liquid
White crystals

density

1.59-1.63 @ 25 °C
Relative density (water = 1): 1.59 - 1.63
1.56
(77 °F): 1.6

flash_point

Solution: 225 °F (open cup), 132 °F (closed cup)

melting_point

Melting point: 106-107 °C cis-isomer;  104-105 °C trans-isomer
217-228 °F

5103-74-2

physical_description

White odorless crystals;  [Sigma-Aldrich MSDS]

Pictograms

Irritant; Health Hazard; Environmental Hazard

solubility

Miscible with aliphatic and aromatic hydrocarbon solvents, including deodorized kerosene
In water, 0.056 mg/L @ 25 °C
Solubility in water: none
0.0001%

Synonyms

(1R,2R,3aS,4S,7R,7aS)-rel-1,2,4,5,6,7,8,8-Octachloro-2,3,3a,4,7,7a-hexahydro-,4,7-methano-1H-indene;  (1α,2β,3aα,4β,7β,7aα)-1,2,4,5,6,7,8,8-Octachloro-2,3,3a,4,7,7a-hexahydro-4,7-methano-1H-indene;  1β,2α,4α,5,6,7α,8,8-Octachloro-3aβ,4,7,7aβ-tetrahydr

vapor_density

14: (air= 1 at boiling point of chlordane)
14

vapor_pressure

0.0000503 [mmHg]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
trans-Chlordane
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trans-Chlordane
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trans-Chlordane
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trans-Chlordane
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trans-Chlordane
Reactant of Route 6
trans-Chlordane

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